![molecular formula C23H31Cl2NO3 B14797874 [(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)

[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

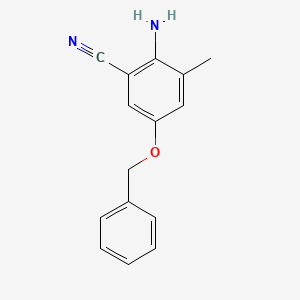

Beschreibung

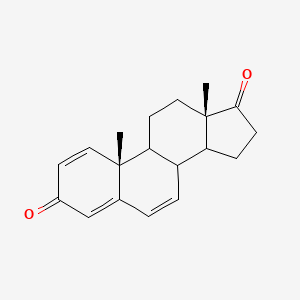

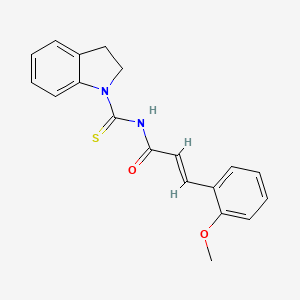

Estramustine is a unique compound that combines the properties of an estrogen and a nitrogen mustard. It is primarily used as an antineoplastic agent for the treatment of metastatic and progressive prostate cancer . Estramustine is a derivative of estradiol, a natural hormone, and is linked to a nitrogen mustard moiety, giving it both hormonal and chemotherapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Estramustine is synthesized by reacting estradiol with the acid chloride of normustine, which is prepared by treating the amine (ClCH₂CH₂)₂NH with phosgene . The reaction involves the phenolic hydroxyl group of estradiol reacting with the acid chloride in the presence of a base to form estramustine .

Industrial Production Methods

Industrial production of estramustine involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and efficacy of the final product. The use of phosgene and other reagents requires stringent safety measures due to their hazardous nature .

Analyse Chemischer Reaktionen

Types of Reactions

Estramustine undergoes several types of chemical reactions, including hydrolysis, alkylation, and substitution .

Common Reagents and Conditions

Hydrolysis: Estramustine hydrolyzes in aqueous solutions, especially at higher pH levels, leading to the formation of estradiol.

Substitution: The chlorine atoms in the nitrogen mustard moiety can be substituted by other nucleophiles.

Major Products Formed

The major products formed from these reactions include estradiol and various alkylated DNA adducts .

Wissenschaftliche Forschungsanwendungen

Estramustine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of nitrogen mustards and their interactions with DNA.

Biology: Investigated for its effects on cell division and microtubule dynamics.

Medicine: Primarily used in the treatment of prostate cancer.

Industry: Used in the development of new chemotherapeutic agents and in research on drug delivery systems.

Wirkmechanismus

Estramustine exerts its effects through a combination of hormonal and chemotherapeutic mechanisms. The nitrogen mustard moiety alkylates DNA, causing DNA strand breaks and cell death . Additionally, the estrogen component allows estramustine to bind selectively to estrogen receptors, leading to a decrease in plasma testosterone levels and an increase in estrogen levels . This dual mechanism makes estramustine particularly effective against hormone-sensitive cancers like prostate cancer .

Vergleich Mit ähnlichen Verbindungen

Estramustine is unique due to its combination of estrogen and nitrogen mustard properties. Similar compounds include:

Estradiol: A natural hormone used in hormone replacement therapy.

Normustine: A nitrogen mustard used in chemotherapy.

Estradiol 3-bis(2-hydroxyethyl)carbamate: A dihydroxy analogue of estramustine that lacks the biological activity of estramustine due to its extensive hydrogen-bonding capability.

Estramustine’s uniqueness lies in its ability to combine the hormonal effects of estradiol with the chemotherapeutic effects of nitrogen mustard, making it a versatile and effective treatment for prostate cancer .

Eigenschaften

Molekularformel |

C23H31Cl2NO3 |

|---|---|

Molekulargewicht |

440.4 g/mol |

IUPAC-Name |

[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |

InChI |

InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18?,19?,20?,21?,23-/m0/s1 |

InChI-Schlüssel |

FRPJXPJMRWBBIH-LUKFGJPWSA-N |

Isomerische SMILES |

C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14797822.png)

![N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B14797829.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)

![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)

![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)

![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)

![[(4-Fluoropiperidin-4-yl)methyl][(5-methylpyridin-2-yl)methyl]amine trihydrochloride](/img/structure/B14797881.png)